Technical Monograph: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile
Technical Monograph: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile
This guide serves as a technical monograph for 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile , a specialized fluorinated heterocyclic building block used in the synthesis of high-value pharmaceutical and agrochemical agents.
Executive Summary
4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1 ) is a trifluoromethylated pyridine derivative characterized by a highly functionalized core containing an amino group, a nitrile moiety, and a trifluoromethyl group. This substitution pattern renders the molecule an essential scaffold in Medicinal Chemistry , particularly for the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The electron-withdrawing trifluoromethyl and nitrile groups significantly alter the pKa and lipophilicity of the pyridine ring, enhancing metabolic stability and membrane permeability of downstream drug candidates.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile |
| CAS Number | 1805396-59-1 |
| Molecular Formula | C₇H₄F₃N₃ |
| Molecular Weight | 187.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Pyridine nitrogen), ~16 (Amino group) |
| LogP | ~1.8 (Predicted) |
| Key Functional Groups | Primary Amine (Pos 4), Nitrile (Pos 3), Trifluoromethyl (Pos 6) |
Synthetic Methodology
The synthesis of 4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile is non-trivial due to the specific regiochemistry required. The most robust industrial route involves Nucleophilic Aromatic Substitution (SₙAr) of a 4-halo precursor.
Primary Route: SₙAr Displacement of 4-Chloropyridine
This protocol utilizes 4-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile as the starting material. The strong electron-withdrawing effect of the 3-cyano and 6-trifluoromethyl groups activates the 4-position towards nucleophilic attack by ammonia.
Reagents & Materials:
-
Precursor: 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1060807-48-8 analog/derivative).
-
Nucleophile: Ammonia (NH₃), supplied as 7N solution in Methanol or aqueous Ammonium Hydroxide (28-30%).
-
Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane (for solubility).
-
Catalyst (Optional): None required due to high activation, though mild heating accelerates kinetics.
Step-by-Step Protocol:
-
Dissolution: Charge a pressure-rated reaction vessel with 4-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq). Dissolve in THF (5-10 volumes).
-
Ammonolysis: Cool the solution to 0–5°C. Slowly add 7N NH₃ in Methanol (5.0 – 10.0 eq).
-
Note: Excess ammonia acts as both the nucleophile and the scavenger for the HCl byproduct.
-
-
Reaction: Seal the vessel and heat to 60–80°C for 4–8 hours.
-
Monitoring: Monitor by HPLC or TLC (Mobile Phase: 30% EtOAc/Hexanes). The starting material (R_f ~0.6) should disappear, replaced by the more polar product (R_f ~0.3).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove solvent and excess ammonia.
-
Resuspend the residue in water (10 volumes) to dissolve ammonium chloride salts.
-
Filter the resulting precipitate.[1]
-
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Gradient: 0→50% Ethyl Acetate in Hexanes).
Synthesis Workflow Diagram
The following diagram illustrates the conversion logic and potential side reactions.
Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target compound.
Reactivity & Applications in Drug Discovery
The unique electronic architecture of 4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile makes it a "privileged scaffold."
Structural Logic (Bioisosterism)
-
Nitrile (CN): Acts as a hydrogen bond acceptor and a bioisostere for carbonyls or halogens. It can also serve as a "warhead" for covalent inhibitors (reversible covalent targeting of Cysteine).
-
Trifluoromethyl (CF₃): Increases metabolic stability by blocking oxidative metabolism (e.g., P450 oxidation) at the 6-position. It also enhances lipophilicity, aiding blood-brain barrier (BBB) penetration.
-
4-Amino Group: Provides a critical hydrogen bond donor for ATP-binding pockets in kinase enzymes.
Key Transformations
Researchers utilize this core to build fused heterocycles:
-
Pyrazolo[3,4-c]pyridines: Reaction with hydrazine derivatives.
-
Pyrido[4,3-d]pyrimidines: Condensation with formamide or urea derivatives.
-
Imidazo[4,5-c]pyridines: Cyclization with ortho-esters.
Figure 2: Divergent synthesis pathways utilizing the 4-amino-3-cyano motif.
Safety & Handling (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautions: Handle in a fume hood. Avoid dust formation. The trifluoromethyl group is stable, but thermal decomposition may release hydrogen fluoride (HF) and toxic nitrile fumes.
References
-
PubChem. (2024). Compound Summary: 4-Aminopyridine-3-carbonitrile (Analogous Structure). National Library of Medicine. Retrieved from [Link]
- Google Patents. (2019). WO2019097306A2 - Synthesis of substituted pyrazoles and pyridines.
-
Journal of Medicinal Chemistry. (2022). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
